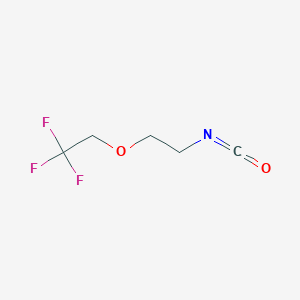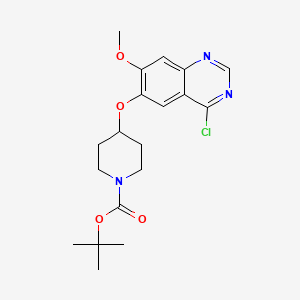![molecular formula C15H20N6O2 B2834510 N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide CAS No. 1021122-61-1](/img/structure/B2834510.png)
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties . The unique structure of this compound, which includes a morpholine ring and a cyclopropane carboxamide group, contributes to its distinct chemical and biological characteristics.
Preparation Methods
The synthesis of N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps :
Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by the cyclization of appropriate hydrazine derivatives with diketones or aldehydes under acidic or basic conditions.
Introduction of the morpholine ring: This step involves the nucleophilic substitution of a halogenated pyrazolo[3,4-d]pyrimidine derivative with morpholine.
Attachment of the ethyl linker: This is typically done through an alkylation reaction using ethyl halides.
Formation of the cyclopropane carboxamide group: This final step involves the reaction of the intermediate with cyclopropanecarboxylic acid or its derivatives under amide coupling conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide undergoes various chemical reactions, including :
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the amide bond and formation of corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide has a wide range of scientific research applications :
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. It is used in the study of cell signaling pathways and enzyme inhibition.
Medicine: Due to its anticancer properties, it is investigated as a potential therapeutic agent for the treatment of various cancers. It also shows promise in the treatment of inflammatory diseases and infections.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways :
Molecular Targets: The compound targets enzymes such as cyclin-dependent kinases (CDKs) and epidermal growth factor receptor (EGFR) tyrosine kinases, which play crucial roles in cell proliferation and survival.
Pathways Involved: By inhibiting these enzymes, the compound disrupts cell cycle progression and induces apoptosis in cancer cells. It also modulates signaling pathways involved in inflammation and microbial growth.
Comparison with Similar Compounds
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives :
Similar Compounds: Other compounds in this class include pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives and thioglycoside derivatives.
Uniqueness: The presence of the morpholine ring and the cyclopropane carboxamide group in this compound imparts unique chemical and biological properties, such as enhanced stability and specific enzyme inhibition profiles, making it a valuable compound for research and therapeutic applications.
Properties
IUPAC Name |
N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2/c22-15(11-1-2-11)16-3-4-21-14-12(9-19-21)13(17-10-18-14)20-5-7-23-8-6-20/h9-11H,1-8H2,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARRJVJQCHRWBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(5Z)-3-[2-(azepan-1-yl)-2-oxoethyl]-5-[(3,4-dimethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2834428.png)
![3-chloro-2-{[1-(4-chlorophenyl)-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-yl]oxy}-5-(trifluoromethyl)pyridine](/img/structure/B2834429.png)

![2-({6-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2834431.png)
![4-ethyl-N-[(5-methylthiophen-2-yl)methyl]aniline](/img/structure/B2834434.png)
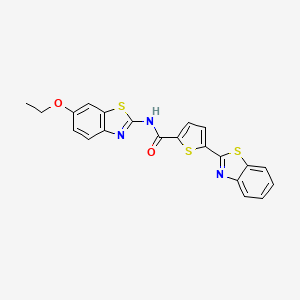
![8-(3-aminopyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2834438.png)
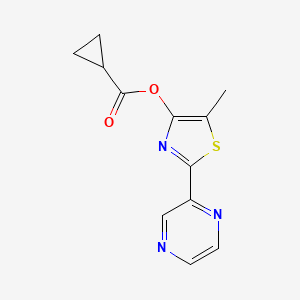
![(3E)-3-(thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B2834441.png)
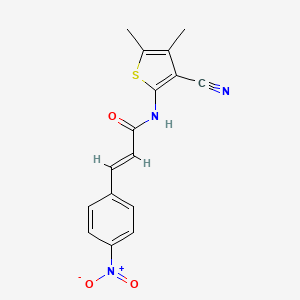
![2-[(4-Methoxyphenyl)sulfonyl]acetohydrazide](/img/structure/B2834443.png)
